2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE
Overview
Description
2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, material science, and synthetic chemistry. The compound’s structure includes an adamantyl group, a piperazine ring, and a benzoylamino group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Formation of the Adamantyl Group:
Piperazine Ring Formation: The piperazine ring is synthesized through a cyclization reaction, often involving the use of diethylenetriamine.
Benzoylamino Group Addition: The benzoylamino group is introduced through an acylation reaction, typically using benzoyl chloride.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.
Material Science: The compound’s stability and structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Synthetic Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the piperazine ring can modulate its pharmacokinetic properties. The benzoylamino group may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(METHYLSULFANYL)PROPANOATE: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(ETHYLSULFANYL)PROPANOATE: Similar structure but with an ethylsulfanyl group instead of a benzylsulfanyl group.
Uniqueness
The uniqueness of 2-[4-(1-ADAMANTYL)PIPERAZINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl] 2-benzamido-3-benzylsulfanylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41N3O4S/c37-30(35-11-13-36(14-12-35)33-18-25-15-26(19-33)17-27(16-25)20-33)21-40-32(39)29(23-41-22-24-7-3-1-4-8-24)34-31(38)28-9-5-2-6-10-28/h1-10,25-27,29H,11-23H2,(H,34,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPWCBLMUZPMAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC(=O)C(CSCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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